molecular formula C4H4O3S2 B1583125 Thiophene-2-sulfonic acid CAS No. 79-84-5

Thiophene-2-sulfonic acid

Cat. No.: B1583125
CAS No.: 79-84-5
M. Wt: 164.2 g/mol
InChI Key: BSXLLFUSNQCWJP-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonic acid is an organic compound with the molecular formula C4H4O3S. It belongs to the thiophene family, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a sulfonic acid group at the second position. This compound is known for its aromatic properties and is widely used in various chemical and industrial applications.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of thiophene using sulfuric acid. The reaction typically proceeds as follows:

C4H4S+H2SO4C4H3SO3H+H2O\text{C}_4\text{H}_4\text{S} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_4\text{H}_3\text{SO}_3\text{H} + \text{H}_2\text{O} C4​H4​S+H2​SO4​→C4​H3​SO3​H+H2​O

In this reaction, thiophene reacts with sulfuric acid to form this compound and water. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced using chlorosulfonic acid. The reaction involves the following steps:

  • Thiophene is treated with chlorosulfonic acid.
  • The resulting product is then hydrolyzed to yield this compound.

This method is preferred in industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to thiophene-2-sulfonamide.

    Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene-2-sulfonamide.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thiophene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their potential use in pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Thiophene-2-sulfonic acid can be compared with other similar compounds such as:

    Thiophene-3-sulfonic acid: Similar structure but with the sulfonic acid group at the third position.

    Thiophene-2-sulfonamide: A derivative where the sulfonic acid group is replaced by a sulfonamide group.

    Thiophene-2-sulfonyl chloride: A derivative where the sulfonic acid group is replaced by a sulfonyl chloride group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives.

Properties

IUPAC Name

thiophene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLLFUSNQCWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276544
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-84-5
Record name thiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?

A1: While the provided research papers focus on the synthesis and characterization of this compound derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.

Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?

A2: Tasisulam sodium is a specific derivative of this compound. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []

Q3: How does the structure of this compound derivatives impact their activity?

A3: The research highlights the structure-activity relationship (SAR) of certain this compound derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.

Q4: What are the challenges in synthesizing this compound derivatives, and how have researchers addressed them?

A4: The synthesis of this compound derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []

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